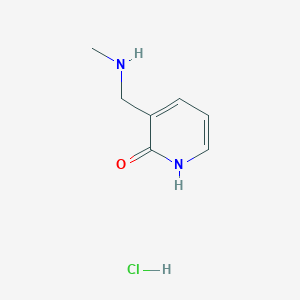

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride

Description

3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride is a pyridinone derivative featuring a methylaminomethyl (-CH2-NH-CH3) substituent at the 3-position of the pyridin-2-one core, combined with a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

3-(methylaminomethyl)-1H-pyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-8-5-6-3-2-4-9-7(6)10;/h2-4,8H,5H2,1H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPJIGHBNPNHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CNC1=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride typically involves the reaction of 2-pyridone with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:

Starting Materials: 2-pyridone, formaldehyde, methylamine.

Reaction Conditions: Acidic medium, typically hydrochloric acid.

Procedure: The 2-pyridone is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Isolation: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous stirring to ensure uniform mixing of the reactants. The product is then isolated using industrial filtration and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the pyridinone ring.

Reduction: Alcohol derivatives of the pyridinone.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride with key pyridinone derivatives and related hydrochlorides from the evidence:

Key Observations:

Structural Variations: The methylaminomethyl group in the target compound introduces a basic amine, likely enhancing water solubility via protonation in acidic conditions. This contrasts with non-ionic substituents (e.g., methyl or ethyl groups in and ) . Phenylephrine hydrochloride () shares a benzylic methylaminomethyl group but lacks the pyridinone core, highlighting the pharmacological importance of the amine moiety in bioavailability .

Physical Properties: Crystalline hydrochlorides (e.g., Compound 8 in ) typically exhibit higher melting points (>140°C) compared to oil-like pyridinones, suggesting improved stability for pharmaceutical use . The absence of melting point data for the target compound necessitates extrapolation from analogs like Phenylephrine HCl (144°C) .

Spectral Characteristics: IR spectra of pyridinones commonly show C=O stretches near 1650 cm⁻¹ and N-H stretches at 3400–3450 cm⁻¹ . The methylaminomethyl group would introduce additional C-N and N-H vibrations. NMR signals for the methylaminomethyl group are expected near δ 2.5–3.0 (CH3) and δ 3.5–4.0 (CH2-NH) .

Synthetic Routes: Pyridinone derivatives are often synthesized via cyclization of keto-amines or Pd-catalyzed cross-coupling (e.g., Suzuki reactions in ) . Hydrochloride salts are typically formed by treating free bases with HCl gas or aqueous HCl, as seen in Riociguat intermediate synthesis () .

Biological Activity

3-(Methylaminomethyl)-1H-pyridin-2-one;hydrochloride (CAS No. 2567504-53-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H10ClN3O

- Molecular Weight : 175.63 g/mol

- IUPAC Name : 3-(Methylaminomethyl)-1H-pyridin-2-one hydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of pyridin-2-one compounds exhibit significant antitumor activity. For instance, compounds structurally related to 3-(Methylaminomethyl)-1H-pyridin-2-one have shown efficacy against various cancer cell lines, including breast and colon cancers. A notable study demonstrated that similar pyridine derivatives inhibited cell proliferation in a dose-dependent manner, with IC50 values reported in the nanomolar range .

The mechanism by which 3-(Methylaminomethyl)-1H-pyridin-2-one exerts its biological effects appears to involve modulation of key signaling pathways associated with cell growth and apoptosis. Specifically, it has been suggested that these compounds may interact with the mGluR5 receptor, a target implicated in cancer progression and neurodegenerative diseases .

Case Studies

-

In Vitro Studies :

- A study conducted on HCT116 colon adenocarcinoma cells showed that treatment with related pyridine derivatives resulted in a significant reduction in cell viability, highlighting their potential as anticancer agents .

- Another investigation into the effects of these compounds on MDA-MB-231 breast cancer cells revealed a 55% reduction in cell viability after treatment with a structurally similar compound at a concentration of 10 µM over three days .

- In Vivo Studies :

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antitumor Activity | HCT116 (Colon Cancer) | 0.1 - 5 | Dose-dependent inhibition |

| Antitumor Activity | MDA-MB-231 (Breast Cancer) | 10 | 55% reduction in cell viability |

| Mechanism Investigation | mGluR5 Receptor | N/A | Potential modulation of signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.